molecular formula C13H20N4OS2 B6470984 4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine CAS No. 2640836-34-4

4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine

Cat. No.: B6470984
CAS No.: 2640836-34-4
M. Wt: 312.5 g/mol
InChI Key: HZOBXYKEAVYHMB-UHFFFAOYSA-N
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Description

The compound you’re asking about contains a 1,3,4-thiadiazole moiety . Thiadiazoles are a sub-family of azole compounds, which are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . Compounds bearing them as a structural motif are fairly common in pharmacology .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .


Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazoles can vary depending on the specific compound and the conditions under which the reactions take place .


Physical and Chemical Properties Analysis

Thiadiazoles are able to cross the cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Future Directions

Thiadiazoles have been widely studied in medicinal chemistry due to their broad spectrum of biological activities . Future research may continue to explore the potential applications of these compounds in various fields, including pharmacology .

Properties

IUPAC Name

[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS2/c1-10-14-13(20-15-10)17-4-2-3-11(9-17)12(18)16-5-7-19-8-6-16/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOBXYKEAVYHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCCC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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